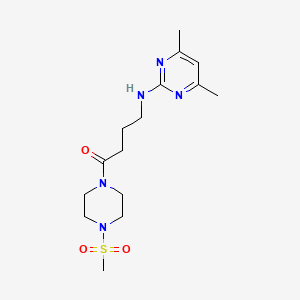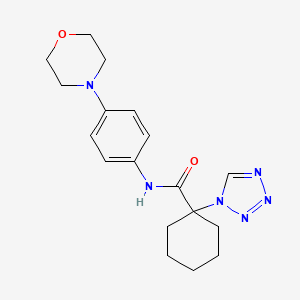
4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with dimethyl groups and an amino group, a piperazine ring with a methylsulfonyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Substitution with Dimethyl Groups:
Amination: The amino group is introduced via nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving appropriate diamines.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Formation of the Butanone Moiety: The butanone moiety is introduced through acylation reactions using appropriate acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the butanone moiety.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-ol: Similar structure but with an alcohol group instead of a ketone.
4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of 4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various research and industrial applications.
Properties
Molecular Formula |
C15H25N5O3S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C15H25N5O3S/c1-12-11-13(2)18-15(17-12)16-6-4-5-14(21)19-7-9-20(10-8-19)24(3,22)23/h11H,4-10H2,1-3H3,(H,16,17,18) |
InChI Key |
JSHFSRRGBGUZGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)N2CCN(CC2)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12167177.png)

![1-(2-hydroxyethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12167190.png)

![5-[(4-Ethoxy-3-methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B12167198.png)
![4-(4-methoxyphenyl)-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12167227.png)
![N-[4-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B12167231.png)
![methyl N-{[2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate](/img/structure/B12167233.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12167237.png)
![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B12167239.png)
![(5Z)-5-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one](/img/structure/B12167243.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12167244.png)
![(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenyl)ethyl]-4-methylhex-4-enamide](/img/structure/B12167248.png)
